1,2,3,4-Tetrahydroisoquinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEOSCFYXMSUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545540 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32999-37-4 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydroisoquinolin 8 Ol and Its Analogues
Established Strategies for Tetrahydroisoquinoline Core Construction
Pictet–Spengler Condensation and its Modern Applications
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone in the synthesis of THIQs. organicreactions.orgthermofisher.com The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions to yield a THIQ. organicreactions.orgnrochemistry.com The mechanism initiates with the formation of a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by deprotonation to restore aromaticity. nrochemistry.com
The classical Pictet-Spengler reaction typically requires strong acid catalysis and elevated temperatures. depaul.edu However, modern applications have expanded the scope and utility of this reaction. For instance, the reaction can be performed under milder conditions, and a variety of protic and Lewis acids can be employed as catalysts. nrochemistry.comnumberanalytics.com The choice of solvent and catalyst is crucial and often depends on the specific substrates and desired stereoselectivity. numberanalytics.com The reaction has been successfully utilized in the total synthesis of complex natural products, highlighting its robustness and versatility. thermofisher.com
Bischler–Nepieralski Reaction and Subsequent Reduction Protocols
The Bischler–Napieralski reaction, discovered in 1893, provides an alternative and powerful route to the THIQ skeleton. wikipedia.orgjk-sci.com This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to form a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084).
The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution. wikipedia.orgslideshare.net The reaction is particularly effective for electron-rich aromatic systems. organic-chemistry.org For substrates that are less reactive, stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary. jk-sci.com Subsequent reduction of the resulting dihydroisoquinoline is typically achieved using standard reducing agents such as sodium borohydride. This two-step sequence provides a reliable method for accessing a wide range of substituted THIQs.
Innovative and Stereoselective Approaches to Substituted THIQs
Multicomponent Reactions for Diversified 1,2,3,4-Tetrahydroisoquinoline Scaffolds
Multicomponent reactions (MCRs) have emerged as highly efficient tools for the synthesis of complex molecules from simple starting materials in a single step, offering significant advantages in terms of atom economy and operational simplicity. researchgate.net Several MCRs have been developed for the synthesis of diverse THIQ scaffolds. researchgate.netthieme-connect.com For example, a three-component reaction involving an isatin, a tetrahydroisoquinoline, and a terminal alkyne in the presence of an acid catalyst can produce complex N-substituted dihydropyrrolo[2,1-a]isoquinolines. acs.org Another approach involves the Petasis three-component reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization to construct C-1 functionalized THIQs. beilstein-journals.org These MCRs allow for the rapid generation of libraries of structurally diverse THIQs, which is valuable for drug discovery and development. researchgate.net
Pomeranz–Fritsch–Bobbitt (PFB) Reaction Modifications for Hydroxylated THIQs
The Pomeranz–Fritsch reaction, and its subsequent modifications, provides a versatile method for the synthesis of isoquinolines and their hydrogenated derivatives. thermofisher.comdrugfuture.com The Bobbitt modification, which involves the hydrogenation of the initially formed Schiff base before acid-catalyzed cyclization, is particularly useful for the synthesis of THIQs. thermofisher.com
Recent studies have focused on adapting the PFB reaction for the synthesis of hydroxylated THIQs. nih.govresearchgate.net For instance, the use of perchloric acid (HClO₄) has been shown to be effective for the cyclization of non-activated aromatic systems, which are often challenging substrates under standard PFB conditions. nih.govresearchgate.net Furthermore, the reaction conditions can be tuned to control the regioselectivity of the cyclization and the formation of either 4-hydroxy-THIQs or 4-methoxy-THIQs by modifying the reaction concentration. nih.govresearchgate.net These modifications have expanded the utility of the PFB reaction for accessing a broader range of substituted and functionalized THIQs. researchgate.net
Diastereodivergent Synthesis Utilizing Organocatalysis
The development of stereoselective synthetic methods is a major focus in modern organic chemistry. Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of chiral molecules. In the context of THIQ synthesis, organocatalysis has been successfully employed to achieve diastereodivergent synthesis, allowing for the selective formation of different diastereomers of the product from the same set of starting materials by simply changing the catalyst. dntb.gov.uarsc.org
For example, a domino Mannich/aza-Michael/aldol reaction catalyzed by modularly designed organocatalysts can produce bridged THIQ derivatives with high diastereoselectivity. dntb.gov.ua Similarly, chiral primary amine catalysts have been used in enantioselective [3+2] 1,3-dipolar cycloadditions to construct THIQ derivatives with high diastereo- and enantioselectivities. nih.gov The use of tetrahydroisoquinoline-based organocatalysts has also been explored in asymmetric Diels-Alder reactions. researchgate.net Asymmetric reduction of isoquinoline (B145761) precursors using either transition-metal catalysis or organocatalysis represents another important strategy for accessing chiral THIQs. mdpi.com These organocatalytic approaches provide access to a wide range of stereochemically defined THIQ scaffolds. rsc.org
De Novo Synthetic Routes and Fluorinated Derivatives
The construction of the 1,2,3,4-tetrahydroisoquinoline core from acyclic precursors, known as de novo synthesis, offers a versatile approach to introduce a wide array of substituents. Common strategies include the Pictet-Spengler and Bischler-Napieralski reactions, which are foundational in isoquinoline synthesis. organic-chemistry.org Microwave-assisted versions of these reactions have been developed to efficiently generate libraries of dihydroisoquinolines and tetrahydroisoquinolines. organic-chemistry.org
A significant advancement in the synthesis of 8-substituted tetrahydroisoquinolines involves a directed ortho-lithiation reaction. nih.govresearchgate.net This methodology has been effectively used to synthesize 8-fluoro-3,4-dihydroisoquinoline (B12937770), a key intermediate for various transformations. nih.govresearchgate.net The synthesis begins with the lithiation of an appropriate phenylethylamine derivative, followed by cyclization. This 8-fluoro intermediate serves as a versatile precursor for introducing other functionalities at the 8-position through nucleophilic aromatic substitution. For instance, a fluorine-amine exchange can yield 8-amino-3,4-dihydroisoquinolines, which are valuable starting materials for further derivatization. nih.govmdpi.com
The synthesis of fluorinated derivatives is of particular interest due to the unique properties fluorine can impart to a molecule, such as altered metabolic stability and binding affinity. The 8-fluoro-3,4-dihydroisoquinoline intermediate can be reduced and subsequently alkylated to produce novel 1,2,3,4-tetrahydroisoquinoline derivatives. nih.govresearchgate.netresearchgate.net This approach provides access to a range of building blocks for potential central nervous system drug candidates. nih.govresearchgate.net
Regioselective Functionalization and Derivatization Strategies
The ability to selectively modify specific positions of the 1,2,3,4-tetrahydroisoquinoline ring system is crucial for generating diverse analogues and for structure-activity relationship (SAR) studies.
The hydroxyl group at the C-8 position of 1,2,3,4-tetrahydroisoquinolin-8-ol is a key handle for derivatization. This functional group can be readily modified to explore its influence on biological activity. While direct modification of the hydroxyl group on the final tetrahydroisoquinoline ring can be challenging, a common strategy involves carrying a protected hydroxyl group (e.g., a methoxy (B1213986) group) through the synthetic sequence, which is then deprotected in a final step.
An alternative and powerful strategy involves the use of the aforementioned 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) intermediate. The fluorine atom at the C-8 position can be displaced by various nucleophiles, including alkoxides, to introduce an ether linkage. This nucleophilic aromatic substitution reaction allows for the introduction of a wide variety of substituents at the C-8 position, effectively creating a library of C-8 modified analogues. nih.govresearchgate.net
The generation of analogues with substituents at other positions of the tetrahydroisoquinoline core is essential for a comprehensive exploration of the chemical space.
C-1 Position: The C-1 position is frequently substituted to modulate biological activity. A common method involves the addition of organometallic reagents, such as organolithium or Grignard reagents, to a 3,4-dihydroisoquinoline precursor. organic-chemistry.orgnih.govresearchgate.net For example, 8-amino-3,4-dihydroisoquinolines can be treated with various alkyl or aryl lithium reagents to install diverse lipophilic substituents at the C-1 position. nih.govmdpi.com Other methods for C-1 functionalization include oxidative C-H activation, which allows for the arylation of tetrahydroisoquinolines using Grignard reagents in the presence of an oxidant like diethyl azodicarboxylate (DEAD). organic-chemistry.org
C-2 Position (Nitrogen): The secondary amine at the C-2 position is readily functionalized through standard N-alkylation or N-acylation reactions. rsc.org This allows for the introduction of a wide range of substituents to explore their impact on the molecule's properties.
C-3 and C-4 Positions: Introducing substituents at the C-3 and C-4 positions often requires more specialized synthetic strategies. An intramolecular Friedel-Crafts cyclization of N,N-dibenzyl-α-aminols can be employed for the construction of 3-substituted 1,2,3,4-tetrahydroisoquinolines. organic-chemistry.org Biocatalytic approaches, using enzymes like those from Rhodococcus equi, have been developed for the enantioselective hydroxylation of 2-substituted-tetrahydroquinolines to yield chiral 1,2,3,4-tetrahydroquinoline-4-ols. nih.gov
Research Findings on Synthetic Strategies
Below are interactive tables summarizing key research findings for the synthesis and functionalization of 1,2,3,4-tetrahydroisoquinoline derivatives.
Table 1: De Novo Synthesis and Fluorinated Derivatives
| Strategy | Key Intermediate/Precursor | Reaction Type | Products | Reference |
|---|---|---|---|---|
| Directed ortho-lithiation | N-pivaloyl-3-methoxyphenylethylamine | Lithiation, Cyclization | 8-methoxy-3,4-dihydroisoquinoline | mdpi.com |
| Fluorinated Derivative Synthesis | 8-fluoro-3,4-dihydroisoquinoline | Reduction, Alkylation | Novel 1,2,3,4-tetrahydroisoquinoline derivatives | nih.govresearchgate.net |
| Fluorine-Amine Exchange | 8-fluoro-3,4-dihydroisoquinoline | Nucleophilic Aromatic Substitution | 8-amino-3,4-dihydroisoquinolines | nih.gov |
Table 2: Regioselective Functionalization and Derivatization
| Position | Methodology | Reagents | Resulting Functional Group/Substituent | Reference |
|---|---|---|---|---|
| C-1 | Addition to Dihydroisoquinoline | Alkyl/Aryl Lithium Reagents | Alkyl/Aryl substituents | nih.govmdpi.com |
| C-1 | Oxidative C-H Arylation | Aryl Grignard Reagents, DEAD | Aryl substituents | organic-chemistry.org |
| C-2 (N) | N-Acylation | Acyl Chlorides | Amide linkage | rsc.org |
| C-3 | Intramolecular Friedel-Crafts | N,N-dibenzyl-α-aminols | Various substituents | organic-chemistry.org |
| C-4 | Biocatalytic Hydroxylation | Rhodococcus equi | Hydroxyl group | nih.gov |
| C-8 | Nucleophilic Aromatic Substitution | Various nucleophiles on 8-fluoro precursor | Amines, Ethers, etc. | nih.gov |
Medicinal Chemistry and Pharmacological Evaluation of 1,2,3,4 Tetrahydroisoquinolin 8 Ol Analogues
Comprehensive Biological Activities of THIQ Derivatives
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties. rsc.orgnih.gov Derivatives of this heterocyclic system have been extensively investigated, revealing significant potential across various therapeutic areas, particularly as anti-infective agents. rsc.orgnih.gov The versatility of the THIQ nucleus allows for structural modifications that can modulate its biological activity, leading to the development of potent antibacterial, antifungal, antiviral, antileishmanial, antimalarial, antitubercular, and antitrypanosomal agents. nih.govnuph.edu.uaresearchgate.net
Antimicrobial and Anti-infective Potentials
Derivatives of 1,2,3,4-tetrahydroisoquinoline have demonstrated significant antibacterial capabilities against a spectrum of pathogenic bacteria. researchgate.net Novel THIQ analogs, including chiral quaternary N-spiro ammonium (B1175870) bromides, have shown potent bacteriostatic and bactericidal properties, particularly against Gram-negative bacterial strains. rsc.org For instance, certain lipid-like derivatives of THIQ have exhibited good antibacterial activity, with some compounds being more active against Gram-positive bacteria and others showing superiority against Gram-negative species. nih.gov The mechanism of action for some of these compounds involves the inhibition of DNA gyrase, a crucial enzyme in bacterial DNA replication. rsc.org
Research has also explored THIQ-dipeptide conjugates, with some demonstrating promising activity against Escherichia coli and other bacterial strains. nih.gov Specifically, C1-substituted THIQ motifs have shown substantial antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The introduction of a piperidinyl thienotetrahydroisoquinoline moiety has also resulted in compounds with promising antibacterial effects. acs.org
| Compound Type | Bacterial Strain(s) | Activity/Potency | Reference |
|---|---|---|---|
| Chiral Quaternary N-spiro Ammonium Bromides | Gram-negative bacteria | Potent | rsc.org |
| Lipid-like THIQ Derivatives | Gram-positive and Gram-negative bacteria | Good activity | nih.gov |
| C1-substituted THIQ Motifs | Methicillin-resistant Staphylococcus aureus (MRSA) | Substantial | rsc.org |
| THIQ-dipeptide Conjugates | Escherichia coli, MTCC 443, MTCC 1688 | Promising and potent | nih.gov |
| Piperidinyl thienotetrahydroisoquinolines | Various pathogenic bacteria | Promising | acs.org |
The THIQ scaffold has also been a foundation for the development of potent antifungal agents. nih.gov Novel N-substituted THIQ analogs have been synthesized and evaluated, with some producing a zone of inhibition against Candida glabrata comparable to the standard drug clotrimazole. rsc.org For instance, one compound exhibited potent activity against Saccharomyces cerevisiae with a Minimum Inhibitory Concentration (MIC) of 1 μg/ml, while another was more potent against Yarrowia lipolytica with a MIC of 2.5 μg/ml. rsc.org
Furthermore, pyrrolo-THIQ fused systems have shown equipotent activity to nystatin against the pathogenic fungus Candida albicans. rsc.org Bis(THIQ) derivatives of undecane have also demonstrated better antifungal activity than nystatin against C. albicans. rsc.org Chalcone derivatives containing a 1,2,3,4-tetrahydroquinoline moiety have also been designed, with some exhibiting significant antifungal activity against various plant pathogenic fungi. nih.gov
| Compound Type | Fungal Strain(s) | Activity/Potency | Reference |
|---|---|---|---|
| N-substituted THIQ Analogs | Candida glabrata, Saccharomyces cerevisiae, Yarrowia lipolytica | Comparable to clotrimazole; MIC = 1 µg/ml and 2.5 µg/ml respectively | rsc.org |
| Pyrrolo-THIQ Fused Systems | Candida albicans | Equipotent to nystatin | rsc.org |
| Bis(THIQ) Derivatives of Undecane | Candida albicans | Better than nystatin | rsc.org |
| Chalcone derivatives containing 1,2,3,4-tetrahydroquinoline | Plant pathogenic fungi | Significant | nih.gov |
The antiviral potential of THIQ derivatives has been particularly notable against Human Immunodeficiency Virus (HIV) and coronaviruses. researchgate.net Natural and synthetic THIQ analogues have demonstrated significant potency against HIV-1 reverse transcriptase (RT). researchgate.net For example, the natural product michellamine-B, an alkaloid from Ancistrocladus korupensis, has reported anti-HIV activity. researchgate.net Other natural THIQ derivatives like R-coclaurine, chelidoneme, and magnoflorine have also shown potent anti-HIV properties. researchgate.net Synthetic THIQ analogs have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some inhibiting the polymerase activity of RT in the nanomolar range and preventing HIV-induced cell death in vitro. nih.gov One derivative containing a THIQ scaffold exhibited potent anti-HIV activity with an IC50 value of 4.10 μM. rsc.org
In the context of coronaviruses, novel tetrahydroisoquinoline-based heterocyclic compounds have been shown to efficiently inhibit SARS-CoV-2 infection in vitro. nih.gov One such compound, trans-1, demonstrated a half-maximal effective concentration (EC50) of 3.15 μM in Vero E6 cells and 2.78 μM in Calu-3 human lung cells, indicating better performance than chloroquine in the latter. nih.gov This compound appears to inhibit the post-entry viral replication of SARS-CoV-2. nih.gov Additionally, a series of 1-oxo-2,3,4-trisubstituted THIQ derivatives have been synthesized and showed activity against human coronavirus strain 229E. nih.gov
| Compound | Virus | Activity/Potency | Reference |
|---|---|---|---|
| Michellamine-B | HIV | Anti-HIV activity | researchgate.net |
| R-coclaurine | HIV | Potent anti-HIV activity | researchgate.net |
| Synthetic THIQ NNRTI | HIV RT | Inhibition in nanomolar range | nih.gov |
| THIQ derivative 157 | HIV | IC50 = 4.10 μM | rsc.org |
| trans-1 | SARS-CoV-2 | EC50 = 3.15 μM (Vero E6), 2.78 μM (Calu-3) | nih.gov |
| 1-Oxo-2,3,4-trisubstituted THIQ derivatives | Human coronavirus 229E | Active | nih.gov |
THIQ analogues have emerged as promising candidates for the treatment of parasitic diseases like leishmaniasis and malaria. rsc.org A triazine-THIQ hybrid exhibited good antileishmanial activity against the amastigote form of Leishmania donovani with an IC50 of 7.62 μM. rsc.org Other novel THIQ analogs have shown potent activity against the amastigotes of L. infantum, with IC50 values of 6.84 μM and 11.35 μM for two respective compounds. rsc.org Benzyltetrahydroisoquinoline alkaloids have also been evaluated against Leishmania infantum and Trypanosoma cruzi. nih.gov
In the realm of antimalarial research, a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline analogues were synthesized and tested against Plasmodium falciparum. africaresearchconnects.com A significant number of these compounds exhibited moderate to high antiplasmodial activity, with two compounds showing high potency with IC50 values below 0.2 μg/ml and low cytotoxicity. africaresearchconnects.comresearchgate.net Furthermore, THIQ-4-carboxamides have shown promising in vitro antiparasitic activity against multiple resistant strains of P. falciparum with no cytotoxicity toward mammalian cells. researchgate.netproquest.com
| Compound Type | Parasite | Activity/Potency | Reference |
|---|---|---|---|
| Triazine-THIQ Hybrid | Leishmania donovani (amastigotes) | IC50 = 7.62 μM | rsc.org |
| Novel THIQ Analogs | Leishmania infantum (amastigotes) | IC50 = 6.84 μM and 11.35 μM | rsc.org |
| 1-Aryl-1,2,3,4-tetrahydroisoquinolines | Plasmodium falciparum | IC50 < 0.2 μg/ml for highly active compounds | africaresearchconnects.comresearchgate.net |
| THIQ-4-carboxamides | Plasmodium falciparum (resistant strains) | Promising in vitro activity | researchgate.netproquest.com |
The THIQ scaffold has been identified as a promising framework for the development of antitubercular agents. A series of 5,8-disubstituted THIQ analogs have been synthesized and evaluated for their anti-mycobacterial properties, with some showing potent activity against Mycobacterium tuberculosis. rsc.orgnih.gov One such compound also demonstrated good clearance properties and potent inhibitory activity against mycobacterial ATP synthetase. rsc.orgnih.gov Further studies have synthesized three series of THIQ analogs to elucidate a common anti-TB pharmacophore, with several compounds exhibiting moderate to potent activity against Mycobacterium bovis BCG and M. tuberculosis H37Rv. nih.gov
In the context of trypanosomal infections, bis-benzyltetrahydroisoquinoline alkaloids have been evaluated against Trypanosoma cruzi, the causative agent of Chagas disease, with some showing promise. nih.gov
| Compound Type | Pathogen | Activity/Potency | Reference |
|---|---|---|---|
| 5,8-disubstituted THIQ Analogs | Mycobacterium tuberculosis | Potent activity, inhibition of ATP synthetase | rsc.orgnih.gov |
| THIQ Analogs (Series A, B, C) | Mycobacterium bovis BCG and M. tuberculosis H37Rv | Moderate to potent activity | nih.gov |
| Bis-benzyltetrahydroisoquinoline Alkaloids | Trypanosoma cruzi | Evaluated for antitrypanosomal activity | nih.gov |
Anticancer and Antitumor Research
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a foundational structure for a variety of natural and synthetic compounds exhibiting significant anticancer and antitumor properties. nih.govnih.gov For over four decades, THIQ-based antitumor antibiotics isolated from natural sources, such as Naphthyridinomycin, have been a subject of intense research. rsc.org Synthetic THIQ derivatives have also been reported to possess antitumor activities. nih.gov
Research into THIQ analogues has identified potent cytotoxic effects against a range of cancer cell lines. nih.gov For instance, certain derivatives have been tested against human lung carcinoma (A-549), ileocecal carcinoma (HCT-8), breast cancer (MCF-7), and melanoma (SKMEL-2) cell lines, with some compounds showing efficacy in the nanomolar or sub-nanomolar range. frontiersin.org
One of the mechanisms underlying the anticancer activity of THIQ derivatives is the inhibition of key signaling pathways involved in cancer progression. Studies have shown that specific THIQ analogues can act as potent inhibitors of KRas (Kirsten rat sarcoma viral oncogene homolog), a protein frequently mutated in various cancers, including colorectal, lung, and pancreatic cancers. nih.gov For example, the compound GM-3-18, a THIQ derivative with a chloro group substitution, demonstrated significant KRas inhibition with IC50 values ranging from 0.9 µM to 10.7 µM across different colon cancer cell lines. nih.gov Another derivative, GM-3-121, showed potent anti-angiogenesis activity. nih.gov The interaction of these compounds is thought to involve hydrogen bonding with amino acid residues like THR 74 in the active site of KRas. nih.gov
The following table summarizes the anticancer activity of selected 1,2,3,4-tetrahydroisoquinoline analogues against various cancer cell lines. nih.gov
| Compound | Target Cell Line | Activity (IC50) |
| GM-3-18 | Colon Cancer Cell Lines | 0.9 µM to 10.7 µM |
| GM-3-121 | Anti-angiogenesis Assay | 1.72 µM |
| GM-3-16 | Colon 320 KRas SL | High KRas Inhibition |
| GM-3-143 | Colon Cancer Cell Lines | Significant KRas Inhibition |
This table presents a selection of THIQ derivatives and their reported inhibitory concentrations against specific cancer-related targets.
Furthermore, some THIQ derivatives function as antimitotic agents by interacting with tubulin, a critical component of the cellular cytoskeleton involved in cell division. frontiersin.org The development of THIQ analogues continues to be a promising strategy in the search for novel and more effective anticancer agents. researchgate.net
Anti-inflammatory Effects
A number of isoquinoline (B145761) alkaloids and their synthetic analogues, including those with a 1,2,3,4-tetrahydroisoquinoline core, have been shown to possess anti-inflammatory properties. nih.govbiomedpharmajournal.org Research has focused on designing and synthesizing THIQ derivatives that can effectively modulate inflammatory pathways.
One key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the production of pro-inflammatory prostaglandins. nih.gov A study focused on 1,2,4-triazole tetrahydroisoquinoline hybrids identified several compounds with potent COX-2 inhibitory activity. nih.gov For instance, compounds 9e, 9g, and 11f displayed IC50 values of 0.87, 1.27, and 0.58 µM, respectively, against COX-2, which is comparable to the standard drug celecoxib (IC50 = 0.82 µM). nih.gov
In addition to COX inhibition, these compounds have been shown to significantly reduce the production of other key inflammatory mediators. In vivo studies revealed that compounds 9e, 9g, and 11f decreased the levels of prostaglandin E2 (PGE-2), tumor necrosis factor-alpha (TNF-ɑ), and interleukin-6 (IL-6). nih.gov Another study highlighted the potent anti-inflammatory and analgesic effects of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. biomedpharmajournal.org This compound, at a specific dose, exhibited an anti-inflammatory effect 3.3 times greater than that of diclofenac sodium in a formalin-induced arthritis model in rats. biomedpharmajournal.org
The table below details the anti-inflammatory activity of specific THIQ analogues. nih.gov
| Compound | COX-2 Inhibition (IC50) |
| 9e | 0.87 µM |
| 9g | 1.27 µM |
| 11f | 0.58 µM |
| Celecoxib (Standard) | 0.82 µM |
This table compares the COX-2 inhibitory activity of several THIQ derivatives against the standard anti-inflammatory drug celecoxib.
These findings underscore the potential of THIQ analogues as a foundation for developing new anti-inflammatory agents with specific mechanisms of action. nih.gov
Neuropharmacological Relevance of THIQ Derivatives
Derivatives of 1,2,3,4-tetrahydroisoquinoline (THIQ) are of significant interest in neuropharmacology due to their structural similarity to endogenous neurochemicals and their ability to interact with various components of the central nervous system. rsc.orgrsc.org
Neuroprotective Mechanisms (e.g., against dopaminergic neurodegeneration)
THIQ analogues have been investigated for their potential to protect neurons, particularly the dopaminergic neurons that are progressively lost in Parkinson's disease. nih.gov The mechanisms underlying these neuroprotective effects are multifaceted and involve combating oxidative stress and mitochondrial dysfunction. nih.gov
Catechol-bearing THIQs can undergo oxidation, leading to the formation of reactive quinones, which may contribute to the degeneration of dopaminergic neurons. nih.gov Conversely, some THIQ derivatives are explored for their ability to mitigate such damage. The neurodegeneration seen in some models of parkinsonism is linked to the inhibition of mitochondrial respiration. nih.gov Certain THIQ compounds have been shown to inhibit mitochondrial respiration, a property similar to the neurotoxin MPP+, suggesting a potential role in modeling neurodegenerative processes. nih.gov
However, other research focuses on the protective aspects. For example, some THIQ derivatives are believed to exert neuroprotection by reducing oxidative stress. nih.gov The antioxidant N-acetyl-L-cysteine (NAC) was able to reverse the reduction of dopamine content caused by a THIQ compound in PC12 cells, indicating that the neurotoxic effect was mediated by oxidative stress. nih.gov Furthermore, newly synthesized quinoxaline-derived molecules, which can be considered related structures, have demonstrated neuroprotective action in cellular models of Parkinson's disease, partially through the activation of ryanodine receptor channels in the endoplasmic reticulum. nih.gov These agents can prevent apoptosis by modulating molecules involved in programmed cell death and may support neuroplasticity. mdpi.com
Modulation of Neurotransmitter Systems (e.g., Dopaminergic, Noradrenergic)
THIQ derivatives can significantly influence the function of key neurotransmitter systems in the brain, most notably the dopaminergic and noradrenergic systems. nih.govnih.gov
Regarding the dopaminergic system, studies have shown that THIQ analogues can stimulate dopamine release. nih.gov This action can lead to the competitive inhibition of radioligands like [11C]raclopride binding to dopamine D2 receptors. nih.gov Chronic administration of THIQ and its analogue salsolinol has been observed to decrease dopamine metabolism, particularly in the nigrostriatal dopamine system, which is heavily implicated in Parkinson's disease. nih.gov Some THIQ derivatives, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), have been shown to inhibit dopamine uptake via the dopamine transporter. nih.gov
The following table summarizes the effects of selected THIQ analogues on neurotransmitter systems.
| Compound | Neurotransmitter System | Observed Effect |
| THIQ | Dopaminergic | Stimulates dopamine release, decreases dopamine metabolism (chronic). nih.govnih.gov |
| THIQ | Noradrenergic | Increases noradrenaline metabolism and release. nih.gov |
| Salsolinol | Dopaminergic | Decreases dopamine metabolism (chronic). nih.gov |
| 1-Benzyl-TIQ (1BnTIQ) | Dopaminergic | Inhibits dopamine uptake. nih.gov |
This table outlines the modulatory effects of specific THIQ compounds on the dopaminergic and noradrenergic systems.
Impact on Neurodegenerative Disorders (e.g., Anti-Alzheimer, Parkinson's Disease)
The structural features of THIQ derivatives have positioned them as compounds of interest in the study and potential modulation of neurodegenerative disorders like Parkinson's disease (PD) and Alzheimer's disease (AD). nih.govrsc.org
In the context of Parkinson's disease, some endogenous THIQ derivatives are considered potential parkinsonism-inducing substances. nih.gov For example, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), which is found in the brain, has been shown to induce PD-like symptoms in animal models. nih.gov Its neurotoxic mechanisms are thought to involve the inhibition of mitochondrial complex I and the induction of morphological changes and cell death in tyrosine hydroxylase-positive (dopaminergic) neurons. nih.gov Chronic administration of THIQ and salsolinol specifically affects the nigrostriatal dopamine system, which is consistent with the pathology of PD. nih.gov Conversely, other derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) are considered to be endogenous parkinsonism-preventing substances, highlighting the complex structure-activity relationships within this chemical class. nih.gov
With respect to Alzheimer's disease, the development of THIQ-based ligands that can engage multiple targets is seen as a promising strategy, given the multifactorial nature of the disease. rsc.org THIQ analogues have been investigated for their potential as anti-Alzheimer agents, although this area of research is still evolving. nih.gov
Anticonvulsant Activities
Certain analogues of 1,2,3,4-tetrahydroisoquinoline have been identified as possessing significant anticonvulsant properties. nih.govnih.gov Research has led to the development of specific series of THIQ derivatives with high affinity for novel binding sites and potent activity in animal models of seizures. nih.gov
One such series, N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, yielded compounds with excellent anticonvulsant activity. nih.gov Similarly, two novel series of 3,4-dihydroisoquinoline (B110456) derivatives were synthesized and evaluated for their anticonvulsant effects using the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.gov
Among these, the compound 9-(hexyloxy)-5,6-dihydro- nih.govrsc.orgnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one (designated 9a) showed noteworthy activity in the MES test with an ED50 value of 63.31 mg/kg. nih.gov This compound also demonstrated potent activity against PTZ-induced seizures. nih.gov Molecular docking studies suggest a possible mechanism of action involving the binding of these compounds to the benzodiazepine (BZD)-binding site of the GABA-A receptor. nih.gov
The table below presents the anticonvulsant activity of a representative THIQ derivative. nih.gov
| Compound | Test Model | Activity (ED50) |
| 9a | Maximal Electroshock (MES) Test | 63.31 mg/kg |
This table shows the effective dose (ED50) of compound 9a in a standard preclinical model of epilepsy.
Receptor Interactions and Specific Target Modulation
The interaction of 1,2,3,4-tetrahydroisoquinolin-8-ol and its analogues with various G-protein coupled receptors (GPCRs) has been a subject of investigation, revealing potential for therapeutic applications.
Opioid Receptor Antagonism (e.g., Kappa Opioid Receptors)
The kappa opioid receptor (KOR) has emerged as a significant target for the development of treatments for addiction, depression, and anxiety. Analogues of 1,2,3,4-tetrahydroisoquinoline have been explored as KOR antagonists. While specific data for 8-hydroxy-substituted analogues is limited in the reviewed literature, studies on closely related 7-hydroxy-1,2,3,4-tetrahydroisoquinoline derivatives provide valuable insights into the potential of this scaffold.
Research has shown that the introduction of a hydroxyl group on the aromatic ring of the THIQ nucleus can influence binding affinity and selectivity for opioid receptors. For instance, certain 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives have been identified as potent and selective KOR antagonists. These compounds have demonstrated high affinity for the KOR with antagonist equilibrium constants (Ke) in the nanomolar range, while exhibiting significantly lower affinity for the mu (µ) and delta (δ) opioid receptors.
Data for 7-hydroxy analogues are presented to illustrate the potential of the hydroxylated THIQ scaffold as KOR antagonists. Specific binding data for 8-hydroxy analogues were not available in the reviewed literature.
Dopamine Receptor Interaction
The dopaminergic system is implicated in a wide array of physiological and pathological processes, making dopamine receptors attractive targets for drug discovery. Various derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their affinity towards different dopamine receptor subtypes.
Studies on a broad range of THIQ analogues have demonstrated that this scaffold can be modified to achieve high affinity and selectivity for the D3 dopamine receptor over the closely related D2 receptor. For example, the introduction of specific substituents on the nitrogen of the THIQ ring and the aromatic ring has led to compounds with D3 receptor affinity (pKi) as high as 8.4 and over 150-fold selectivity against the D2 receptor nih.gov. While direct binding data for this compound at dopamine receptors is not extensively documented in the reviewed literature, the known interactions of other hydroxylated and methoxylated THIQ derivatives suggest that the 8-hydroxy substitution could influence binding to dopamine receptor subtypes. For instance, a conformationally rigid analogue containing an 8,9-dihydroxy substitution pattern, dinoxyline, has been shown to be a high-affinity and potent agonist at all dopamine receptor isoforms researchgate.net.
Data for a structurally related dihydroxy analogue is presented to provide context. Specific binding affinities for this compound at dopamine receptors were not detailed in the reviewed literature.
Ligand Binding Studies
Beyond opioid and dopamine receptors, analogues of this compound have been investigated for their interactions with other receptor systems. A notable example is the evaluation of 8-hydroxy-tetrahydroisoquinoline derivatives as inverse agonists at the serotonin 7 receptor (5-HT7R) researchgate.net.
In a study evaluating naturally occurring and synthetic analogues of pellotine, a 1,2,3,4-tetrahydroisoquinoline alkaloid, it was found that an 8-hydroxy-6,7-dimethoxy substitution pattern was preferred for inverse agonism at the 5-HT7R. The 8-hydroxy group was suggested to allow for a more robust interaction with the receptor, which correlated with the observed efficacy.
Enzyme Inhibition Profiles
In addition to receptor modulation, this compound and its analogues have been studied for their ability to inhibit the activity of key enzymes involved in neurotransmitter metabolism.
Phenylethanolamine N-methyltransferase (PNMT) Inhibition
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the conversion of norepinephrine to epinephrine. Inhibition of PNMT has been explored as a potential therapeutic strategy for various conditions. A study systematically evaluated the inhibitory effects of different regioisomers of hydroxy-1,2,3,4-tetrahydroisoquinoline on PNMT nih.govacs.org.
The study revealed that the position of the hydroxyl group on the aromatic ring significantly impacts the inhibitory potency. The 8-hydroxy analogue was found to be a competitive inhibitor of PNMT. The affinity of the hydroxyl-substituted THIQs was compared to the parent compound and their corresponding methyl ethers to understand the structural requirements for binding to the enzyme's active site.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition
Monoamine oxidases A and B (MAO-A and MAO-B) are crucial enzymes in the degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain and is a therapeutic approach for depression and Parkinson's disease wikipedia.org.
While specific inhibitory data for this compound against MAO-A and MAO-B were not found in the reviewed literature, studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline, and its simple derivatives have demonstrated their ability to inhibit these enzymes. 1,2,3,4-Tetrahydroisoquinoline itself has been shown to inhibit MAO-B with a Ki value of 15 µM nih.gov. Various N-methylated and other derivatives have also been evaluated, showing a range of potencies and selectivities for the two MAO isoforms nih.govnih.gov. This suggests that the 8-hydroxy analogue may also possess MAO inhibitory properties, although further studies are required to confirm this and determine its potency and selectivity.
Data for the parent compound and a related derivative are presented for context. Specific inhibitory constants for this compound were not available in the reviewed literature.
MurE Synthetase Inhibition
MurE synthetase is a crucial bacterial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its inhibition presents a promising strategy for the development of novel antibacterial agents. Research into the antibacterial properties of 1,2,3,4-tetrahydroisoquinoline analogues has identified several compounds with inhibitory activity against MurE synthetase.
While these findings are significant in identifying a new class of potential MurE synthetase inhibitors, detailed quantitative data on the extent of inhibition, such as IC50 values, were not extensively reported in the reviewed literature.
Table 1: MurE Synthetase Inhibition by 1,2,3,4-Tetrahydroisoquinoline Analogues
| Compound | Observed Activity |
|---|---|
| 119 | Effective Inhibition |
| 120 | Effective Inhibition |
Deoxyribonuclease I (DNase I) Inhibition
Deoxyribonuclease I (DNase I) is an endonuclease that cleaves DNA and has been implicated in various physiological and pathological processes. Its inhibition has been explored as a potential therapeutic strategy in conditions associated with excessive apoptosis and DNA degradation. A series of twenty-four 1,2,3,4-tetrahydroisoquinoline derivatives were assessed for their in vitro inhibitory properties against DNase I.
From this library of compounds, four demonstrated significant inhibitory activity with IC50 values below 200 μM. The most potent of these was 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one (Compound 2 ), which exhibited an IC50 value of 134.35 ± 11.38 μM. The other three active compounds also showed comparable potency. Importantly, the active DNase I inhibitors were found to be non-toxic to healthy MRC-5 cell lines, suggesting a favorable preliminary safety profile.
Molecular docking and dynamics simulations provided insights into the potential binding interactions between these inhibitors and the active site of DNase I. The studies suggested that interactions with key amino acid residues, including Glu 39, His 134, Asn 170, Tyr 211, Asp 251, and His 252, are crucial for the affinity of these inhibitors towards the enzyme.
Table 2: DNase I Inhibitory Activity of 1,2,3,4-Tetrahydroisoquinoline Analogues
| Compound Number | Compound Name | IC50 (μM) |
|---|---|---|
| 2 | 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one | 134.35 ± 11.38 |
| 15 | 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one | 147.51 ± 14.87 |
| 18 | 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one | 149.07 ± 2.98 |
Exploration of Other Pharmacological Applications (e.g., Steroidomimetics)
The rigid framework of the 1,2,3,4-tetrahydroisoquinoline nucleus makes it an attractive scaffold for the design of steroidomimetics, compounds that mimic the structure and/or function of steroids. This approach has been particularly explored in the development of novel microtubule disruptors for cancer therapy.
The strategy involves using the THIQ core as a mimic of the A,B-ring system of steroids. To this core, various functional groups can be attached to replicate the key pharmacophoric features of steroidal compounds. For instance, a hydrogen bond acceptor can be appended to the THIQ scaffold to mimic the interactions of the steroidal D-ring.
One study successfully applied this structure-activity relationship translation to discover THIQ-based steroidomimetic microtubule disruptors. nih.gov By incorporating the essential elements of a three-point steroidal pharmacophore into a THIQ-based A,B-ring mimic, researchers developed a series of compounds with significant antiproliferative activity. Optimization of an initial lead compound led to a new series of microtubule disruptors with nanomolar antiproliferative activity. nih.gov
A notable example is 7-methoxy-2-(3-methoxybenzyl)-6-sulfamoyloxy-1,2,3,4-tetrahydroisoquinoline , which was identified as a steroidomimetic hit with a GI50 value of 2.1 μM. Further development led to chimeric molecules that surpassed the activity of the parent steroidal compounds.
Table 3: Antiproliferative Activity of Steroidomimetic 1,2,3,4-Tetrahydroisoquinoline Analogues
| Compound | Linker | D-Ring Mimic | GI50 (μM) |
|---|---|---|---|
| 20c | Methylene | 3-methoxybenzyl | 2.1 |
These findings underscore the versatility of the 1,2,3,4-tetrahydroisoquinoline scaffold in medicinal chemistry, with its analogues demonstrating potential in diverse therapeutic areas ranging from antibacterial and enzymatic inhibition to the development of novel anticancer agents through steroidomimicry.
Structure Activity Relationships Sar and Mechanistic Elucidation of 1,2,3,4 Tetrahydroisoquinolin 8 Ol Analogues
Systematic Structure-Activity Relationship (SAR) Studies
Systematic SAR studies on the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework have provided critical insights into how chemical modifications influence biological activity. nih.gov These studies are essential for optimizing lead compounds into potent and selective drug candidates.
The electronic properties of substituents on the THIQ core play a significant role in modulating the biological potential of these compounds. nuph.edu.uaresearchgate.net Research has demonstrated that both electron-donating and electron-withdrawing groups can be pivotal for activity, depending on the specific biological target. nuph.edu.uaresearchgate.net
For instance, in the development of THIQ derivatives as potential inhibitors of phosphodiesterase 4B (PDE4B), the nature of the substituent on a phenyl ring attached to the core was found to be important. A primary SAR study revealed that the attachment of an electron-donating methoxy (B1213986) group (CH₃O) or an electron-withdrawing trifluoromethoxy group (CF₃O) at the para-position of the phenyl ring was beneficial for enhancing inhibitory activity against PDE4B. nih.gov
Both the size (steric) and electronic nature of substituents are critical determinants of biological potency and selectivity. In some cases, steric factors can outweigh electronic effects. For example, in the α-functionalization of N-aryl 1,2,3,4-tetrahydroisoquinolines, the reaction was found to be insensitive to the electronic effect of substituents on the N-aryl group, as compounds with both electron-rich and electron-poor phenyl rings showed similar results. acs.org However, the same study noted a detrimental steric effect caused by substituents at the ortho or meta position of the aryl group, which led to lower conversions or longer reaction times. acs.org
Furthermore, quantitative structure-activity relationship (QSAR) analyses suggest that the charge distribution within the molecule is a key factor influencing biological activity. mdpi.com This indicates that electrostatic interactions between the THIQ analogue and its biological target are often crucial for its mechanism of action. mdpi.com
The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to recognize and bind to a biological target. The flexible, non-aromatic portion of the THIQ ring system allows it to adopt various conformations. nih.gov The specific conformation a molecule adopts can significantly impact its activity.
Molecular docking studies of THIQ analogues designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 revealed that active compounds adopted a "butterfly-like" conformation within the binding pocket of the reverse transcriptase enzyme. researchgate.net This specific spatial arrangement facilitates the necessary interactions with the enzyme, highlighting the importance of conformational effects in molecular recognition and biological function.
The location of substituents on the 1,2,3,4-tetrahydroisoquinoline scaffold is a critical factor that dictates the compound's potency and selectivity for its target.
C-1 Position: The effect of substitution at the C-1 position is highly dependent on the biological target. In the development of selective antagonists for the Orexin-1 (OX1) receptor, a series of analogues with various substituents at the C-1 position was synthesized. researchgate.net The results showed that an optimally substituted benzyl group at this position was essential for activity at the OX1 receptor. researchgate.net Conversely, for certain 4,6-dihydroxy THIQ analogues screened for antitrypanosomal activity, substitution at the C-1 position of the THIQ nucleus had no effect on their potency. rsc.org In other studies, the C-1 position has been identified as a potential site for metabolic breakdown, influencing the compound's stability. nih.gov
C-3 Position: The C-3 position has also been identified as a key site for modification. In studies of THIQ derivatives as PDE4 inhibitors, the addition of rigid substituents at the C-3 position was found to be favorable for improving subtype selectivity (PDE4B over PDE4D). nih.gov This finding was supported by molecular docking simulations. nih.gov
C-8 Position: The parent compound of interest, 1,2,3,4-tetrahydroisoquinolin-8-ol, features a hydroxyl (-OH) group at the C-8 position. This phenolic group is a key structural feature, acting as a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule to its biological target. Modifications at this position would be expected to significantly alter the binding affinity and activity of the compound.
The following table summarizes the effects of substitutions at different positions on the THIQ scaffold for various biological targets.
| Position | Substituent Type | Biological Target | Effect on Activity | Reference |
| C-1 | Optimally substituted benzyl | Orexin-1 Receptor | Required for potency | researchgate.net |
| C-1 | Various | Trypanosoma brucei | No effect | rsc.org |
| C-3 | Rigid substituents | PDE4B | Favorable for selectivity | nih.gov |
| N-Aryl | ortho or meta groups | Synthetic Reaction | Detrimental (steric hindrance) | acs.org |
Investigations into the Mechanism of Action (MOA)
Elucidating the mechanism of action for a compound involves identifying and validating its specific molecular targets. Research into THIQ analogues has successfully identified several such targets.
Through various biological assays and screening programs, several molecular targets for 1,2,3,4-tetrahydroisoquinoline derivatives have been identified:
Phosphodiesterase 4 (PDE4): A series of THIQ derivatives were designed and synthesized as potential inhibitors of PDE4, an enzyme involved in inflammatory pathways. Several compounds showed moderate to potent inhibitory activity against PDE4B. nih.gov
HIV-1 Reverse Transcriptase: Certain THIQ analogues have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the replication of HIV-1. researchgate.net
Orexin-1 Receptor (OX1R): The THIQ scaffold has been used to develop highly potent and selective antagonists for the OX1 receptor, which is implicated in the brain's reward system. researchgate.net
Dopamine D₂ Receptor: Some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have been found to possess potent dopamine D₂ receptor-blocking activity. nih.gov
MurE Synthetase: In the search for new antibacterial agents, THIQ derivatives have been found to be effective inhibitors of MurE synthetase, a crucial enzyme in the biosynthesis of peptidoglycan in bacteria. nih.gov
Enzymatic Pathways Modulation
Analogues of 1,2,3,4-tetrahydroisoquinoline have been shown to exert significant influence on the metabolic pathways of neurotransmitters, particularly dopamine. The nature of the substituent at the 1-position of the THIQ ring appears to be a critical determinant of the specific effect on dopamine catabolism.
Research comparing 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) and 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has revealed distinct actions on dopamine's metabolic pathways. nih.gov While both are structurally similar, their effects on the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are crucial for dopamine degradation, are markedly different. nih.govuib.no
In contrast, 1BnTIQ, which is suggested to have potential neurotoxic activity, significantly depresses dopamine levels and increases the concentration of HVA, particularly in the striatum. However, it does not affect the levels of the intermediary metabolites DOPAC and 3MT. nih.gov These findings highlight how a subtle structural change—substituting a methyl group with a benzyl group at the 1-position—can fundamentally alter the interaction of the THIQ analogue with the enzymatic machinery of dopamine catabolism.
| Compound | Effect on Dopamine Level | Effect on DOPAC Level | Effect on 3MT Level | Effect on HVA Level | Primary Pathway Modulation |
|---|---|---|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | No change | Strongly depressed (↓ 60-70%) | Significantly elevated (↑ 170-200%) | No change | Inhibition of MAO pathway, Activation of COMT pathway |
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) | Depressed (↓ ~60%) | Unchanged | Unchanged | Increased (↑ 40%) | Increase in overall dopamine catabolism |
Data sourced from a study on the effects of 1MeTIQ and 1BnTIQ on dopamine and its metabolites in rat brain structures. nih.gov
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a key player in neuronal function and is implicated in various neurological disorders. nih.govwikipedia.org Some THIQ analogues have been investigated for their interaction with this system.
Studies on 1,2,3,4-tetrahydroisoquinoline (TIQ) have shown that it can modulate glutamatergic activity. Acute administration of TIQ at a high dose was found to significantly decrease the extracellular levels of glutamate in the striatum of rats. nih.gov This suggests an influence on glutamate release. However, chronic treatment with TIQ did not cause any change in the binding of [3H]MK-801, a non-competitive NMDA receptor antagonist, to NMDA receptors in key dopaminergic brain areas like the striatum, nucleus accumbens, and prefrontal cortex. nih.gov
This indicates that while TIQ can affect glutamatergic transmission by modulating the release of glutamate, it does not appear to act as a direct antagonist at the MK-801 binding site within the NMDA receptor channel. nih.gov This distinction is important, as it suggests a more subtle neuromodulatory role for TIQ in the glutamatergic system rather than direct receptor blockade. nih.gov The observed effects point towards a potential neuroprotective mechanism, as excessive glutamate activity is linked to excitotoxicity. nih.gov
Neurotoxic Pathway Inhibition and Free Radical Scavenging Properties
Certain THIQ analogues have demonstrated neuroprotective capabilities through the inhibition of neurotoxic pathways and by acting as antioxidants. researchgate.net The presence of hydroxyl groups on the aromatic ring, particularly a catechol moiety, is often associated with these properties. nih.govnih.gov
Oleracein E, a naturally occurring THIQ analogue, has been shown to provide neuroprotection in models of Parkinson's disease. Its mechanisms include the scavenging of free radicals, reduction of oxidative stress, and inhibition of neuronal apoptosis. researchgate.net Similarly, 1-methyl THIQ has been identified as a free radical scavenger. nih.gov The ability to neutralize reactive oxygen species is a critical neuroprotective function, as oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. nih.gov
The catechol structure within some THIQs, such as tetrahydropapaveroline (THP), which is derived from dopamine, can readily undergo oxidation. This process can generate reactive oxygen species and o-quinone intermediates, potentially leading to neuronal cell death and DNA damage. nih.gov Paradoxically, the same catechol function that can lead to oxidative stress is also essential for the antioxidant and free radical scavenging activity of many phenolic compounds. nih.gov Furthermore, endogenous THIQ neurotoxins that possess a catechol function have been found to act as irreversible inhibitors of the Parkinson's disease-related protein DJ-1, which normally plays a protective role in the brain. nih.gov This inhibition may contribute to their neurotoxic effects. nih.gov
Correlation between In Vitro Inhibition and Phenotypic Responses
Establishing a clear link between the inhibitory activity of a compound in a laboratory setting (in vitro) and its observable effects in a whole organism (phenotypic response) is a fundamental aspect of drug development. For THIQ analogues, this correlation has been explored in various therapeutic areas.
In the context of antibacterial research, a series of THIQ analogues were evaluated for their ability to inhibit MurE synthetase, an essential enzyme in bacterial cell wall synthesis. While several compounds effectively inhibited the MurE enzyme in vitro, the correlation between this enzymatic inhibition and the whole-cell antibacterial activity (phenotypic effect) was low. nih.gov This suggests that the antibacterial effect may be due to a different mechanism of action, or that factors like cell permeability and efflux pumps limit the compound's ability to reach its intracellular target. nih.gov
Conversely, a stronger correlation has been observed in other studies. For example, analogues of the anti-platelet drug ticlopidine, which contain a THIQ nucleus, were designed to inhibit the enzyme TarO, which is involved in the synthesis of wall teichoic acids in methicillin-resistant Staphylococcus aureus (MRSA). The in vitro inhibition of this target correlated well with the observed phenotypic response, which was a synergistic potentiation of the activity of a beta-lactam antibiotic against MRSA. nih.gov
In the realm of neuroprotection, the in vitro properties of Oleracein E, such as free radical scavenging and inhibition of neuronal apoptosis, correlate with its positive phenotypic effects in animal models of Parkinson's disease, including improved motor function and preservation of dopaminergic neurons. researchgate.net
Preclinical Research and Biological Evaluation Methodologies
In Vitro Assessment Protocols
In vitro studies form the foundational stage of preclinical research, providing initial data on the biological effects of a compound at a cellular and molecular level.
The selection of appropriate cell lines is critical for evaluating the specific biological activities of THIQ derivatives.
PC12 Cells: This cell line, derived from a rat adrenal medulla pheochromocytoma, is widely used in neurobiological and neurotoxicological research. Because of their dopamine-rich nature, PC12 cells are particularly relevant for studying compounds with potential effects on the central nervous system, such as THIQ derivatives which are structurally related to neurotoxic agents like 1-methyl-4-phenylpyridinium (MPP+). nih.gov Studies have utilized PC12 cells to assess the concentration-dependent toxicity of various isoquinoline (B145761) derivatives. nih.govnih.gov
MDCK-MDR1 Cells: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are a key model for studying drug transport and efflux, particularly involving P-glycoprotein. This model is essential for assessing a compound's potential to overcome multidrug resistance, a significant challenge in cancer chemotherapy.
MRC-5 Cells: The MRC-5 cell line consists of normal human lung fibroblasts. wikipedia.org It is frequently used as a non-cancerous control in cytotoxicity assays to determine the selectivity of potential anticancer agents. researchgate.net By comparing the toxicity of a compound on cancer cells versus MRC-5 cells, researchers can gauge its therapeutic index at the cellular level.
HCT-8 Cells: This human ileocecal adenocarcinoma cell line is used in cancer research to screen for cytotoxic compounds. researchgate.net For instance, the anti-cryptosporidial efficacy and host cell toxicity of various agents have been evaluated using HCT-8 cells. researchgate.net
These assays quantify the effect of a compound on cell survival and proliferation.
Trypan Blue Exclusion: This is a common method for assessing cell viability based on membrane integrity. nih.gov Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue. nih.gov This assay has been employed to evaluate the cytotoxicity of THIQ derivatives in PC12 cells, revealing that compounds with bulky substituents at the C-1 position significantly affected cell viability at high concentrations. nih.gov
CC50 Determination: The 50% cytotoxic concentration (CC50) is a key metric representing the concentration of a substance required to cause the death of 50% of cells in vitro. It is a standard measure of a compound's general toxicity.
Apoptosis, or programmed cell death, is a desirable mechanism of action for anticancer drugs. Studies on THIQ derivatives often investigate their ability to trigger this pathway. nih.govnih.gov Research on 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has examined its impact on the apoptotic pathway by measuring markers such as caspase-3 activity and mitochondrial membrane potential. nih.gov Similarly, other THIQ-based analogs have been shown to induce apoptosis in breast and lung cancer cell lines, confirmed by an increase in cytochrome c release and a decrease in mitochondrial transmembrane potential. nih.gov Flow cytometry with Annexin V/PI double staining is a common technique used to confirm that compounds induce apoptosis in a concentration-dependent manner. nih.gov
These assays are used to determine if a compound interacts with specific cellular receptors and to characterize the nature of that interaction.
[35S]GTPγS Binding Assay: This is a functional assay that measures the activation of G protein-coupled receptors (GPCRs). nih.gov Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit of the associated G protein. nih.gov The assay uses the non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in activated Gα subunits. creative-bioarray.com This allows for the quantification of receptor activation and can be used to determine the potency (EC50) and efficacy (Emax) of agonists, as well as the properties of antagonists and inverse agonists. creative-bioarray.comnih.gov While particularly effective for G(i/o)-coupled receptors, the assay can be adapted for G(s) and G(q) families. nih.gov THIQ derivatives have been assessed for their binding affinity at various receptors, including dopamine D3 receptors. nih.gov
Many drugs exert their effects by inhibiting specific enzymes. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). aatbio.com
IC50 Determination: This value indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. aatbio.com Several THIQ analogs have been evaluated for their enzyme inhibitory properties. For example, certain derivatives have shown inhibitory activity against MurE synthetase, a crucial enzyme in bacterial peptidoglycan biosynthesis. nih.gov In another study, novel tetrahydroisoquinolines were identified as potent inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), with IC50 values in the nanomolar range. nih.gov
| Compound Category | Target Enzyme | Reported IC50 Value (µM) | Reference |
| Tetrahydroisoquinoline Analog | CDK2 | 0.149 | nih.gov |
| Tetrahydroisoquinoline Analog | DHFR | 0.199 | nih.gov |
| 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides | MKN-45 cells | 1.99 - 11.3 | nih.gov |
| 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides | NB4 cells | 1.67 - 4.62 | nih.gov |
In Vivo Pharmacological Models and Animal Studies
Disease Models (e.g., Models of Parkinson's Disease)
The 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) scaffold is of significant interest in neuroscience, particularly concerning neurodegenerative conditions like Parkinson's disease (PD). Preclinical evaluation of these compounds often involves neurotoxic animal models that replicate features of the disease. The involvement of endogenous tetrahydroisoquinolines in the etiology of Parkinson's disease has been suggested, prompting studies on the effects of their administration in animal models. nih.gov
Chronic administration of TIQ and its analogue salsolinol has been shown to specifically affect the nigrostriatal dopamine system, which is the primary system degenerated in PD. nih.gov These findings suggest that TIQ derivatives may participate in the pathogenesis of Parkinson's disease. nih.gov Research using neurotoxin-based models is crucial for understanding the potential role of these compounds. For instance, some studies have explored whether TIQ derivatives can induce parkinsonian phenotypes. Subcutaneous injection of TIQ has been reported to cause parkinsonian symptoms and reduce dopamine levels in monkeys. nih.gov
However, the effects can be complex and sometimes contradictory depending on the specific derivative and the animal species used. nih.gov For example, the parkinsonian effects observed in monkeys were not replicated in mice. nih.gov Furthermore, some derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477), have even demonstrated neuroprotective properties, highlighting the nuanced structure-activity relationships within this class of compounds. nih.gov Another derivative, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ), is an endogenous neurotoxin known to cause bradykinesia, a symptom resembling Parkinson's disease. nih.gov
Behavioral Assays for Neuropsychiatric Activities (e.g., Forced Swim Test)
Behavioral assays are fundamental tools for assessing the potential neuropsychiatric activities of compounds in preclinical research. For the TIQ class, the Forced Swim Test (FST) is a widely used model to screen for antidepressant-like effects. nih.govjneurology.comlasa.co.uk In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility (when the animal ceases struggling and floats) is measured as an indicator of behavioral despair. lasa.co.uknih.gov A reduction in immobility time is interpreted as a potential antidepressant-like effect. nih.gov
Studies on 1,2,3,4-tetrahydroisoquinoline (TIQ) have demonstrated that it produces a significant antidepressant-like effect in the FST in rats, with a potency comparable to the classic antidepressant drug imipramine. nih.gov This effect was not associated with psychostimulant properties, as TIQ, much like imipramine, actually produced a reduction in horizontal locomotor activity. nih.gov This suggests the observed increase in swimming during the FST stems from an enhanced motivation to escape a stressful situation rather than general hyperactivity. nih.gov
Table 1: Effect of 1,2,3,4-Tetrahydroisoquinoline (TIQ) in the Forced Swim Test (FST)
| Compound | Observation in FST | Associated Finding | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Reduced immobility time in rats. | Effect is comparable to the classic antidepressant imipramine. | nih.gov |
| Completely reversed the decrease in sucrose intake caused by Chronic Mild Stress (CMS). | Suggests anhedonia reversal. | nih.gov |
Neurochemical Analysis in In Vivo Biological Samples
To understand the mechanisms underlying the behavioral effects observed in assays like the FST, in vivo neurochemical analysis is performed on biological samples. This typically involves measuring the levels of key neurotransmitters and their metabolites in specific brain regions. High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a common and precise method used for this purpose. nih.gov
For TIQ, biochemical analyses have shown that it activates monoaminergic systems. nih.gov Studies in rats have demonstrated that TIQ functions as a reversible monoamine oxidase (MAO) inhibitor. nih.gov Its administration leads to the activation of noradrenaline and serotonin systems and also moderately affects the dopamine system. nih.gov Chronic administration of TIQ was found to cause a decrease in dopamine metabolism, with the effect being localized to the striatum. nih.gov In contrast, the effect on serotonin metabolism was minimal or absent. nih.gov These neurochemical findings provide a biological basis for the antidepressant-like and neuroactive properties of TIQ, linking its behavioral outcomes to specific changes in brain chemistry.
ADME (Absorption, Distribution, Metabolism, and Excretion) Investigations
In Vitro ADME Profiling (e.g., Plasma and S9 Stability)
In vitro ADME profiling is a critical component of early-stage drug discovery, used to assess the metabolic fate of a compound. Key assays include determining a compound's stability in plasma and in liver S9 fractions. The liver S9 fraction, which contains both microsomal and cytosolic enzymes, provides a comprehensive in vitro system that can model both Phase I and Phase II metabolic reactions. nih.govcreative-bioarray.comevotec.comevotec.com These assays help predict a compound's in vivo half-life and clearance, with poor metabolic stability often being a reason for discontinuing further development. creative-bioarray.comnih.gov
For the TIQ class of compounds, hit-to-lead optimization studies have been conducted to improve properties such as metabolic stability. nih.gov While specific data for 1,2,3,4-Tetrahydroisoquinolin-8-ol is not available, research on related analogues highlights the methodologies used. The stability of compounds is measured over time in the presence of plasma or S9 fractions, and the rate of disappearance of the parent compound is quantified, typically by LC-MS/MS. creative-bioarray.comevotec.com This allows for the calculation of key parameters like intrinsic clearance and half-life. creative-bioarray.comwuxiapptec.com
Prediction of Brain Penetration and Blood-Brain Barrier Permeability
For centrally acting agents, the ability to cross the blood-brain barrier (BBB) is paramount. Both computational and experimental methods are used to predict BBB permeability. In vivo studies provide the most direct evidence. Research on radiolabeled 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in rats demonstrated that both compounds readily pass through the BBB and become concentrated in the brain. nih.gov Four hours after administration, the brain concentration of these compounds was approximately 4.5 times higher than in the blood, with over 90% remaining as the unchanged parent compound. nih.gov
Further in vivo microdialysis studies in rats confirmed that TIQ and another derivative, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ), appear in the brain's extracellular fluid after peripheral administration, confirming their ability to penetrate the BBB. nih.gov In addition to these in vivo techniques, various TIQ analogues have been assessed for their BBB penetration potential using computational models and in vitro assays, providing an early indication of their suitability for development as CNS-targeting agents. rsc.orgresearchgate.net
Toxicological Assessment in Preclinical Development
Toxicological assessment is a non-negotiable step in preclinical development to identify potential liabilities of a new chemical entity. acs.org These assessments are designed to establish a preliminary toxicological profile of a compound. For the TIQ class of compounds, various methodologies have been employed.
One key area of assessment is cytotoxicity. Studies have investigated the tumor-specific cytotoxic activity of newly synthesized TIQ derivatives against various cancer cell lines, such as human oral squamous cell carcinoma lines. rsc.org Another important toxicological endpoint is enzyme inhibition, which can lead to off-target effects. For example, a range of TIQ derivatives were assessed for their potential to inhibit DNase I, an enzyme involved in apoptosis. nih.gov Such screening helps to identify potential undesirable biological activities early in the development process. These preclinical toxicology studies are essential for evaluating the risk of adverse effects and are a prerequisite for advancing a compound toward clinical trials. acs.org
Acute and Chronic Toxicity Studies in Animal Models
No peer-reviewed studies detailing the acute or chronic toxicity of this compound in any animal models were found. Information regarding lethal doses (LD50), potential dose-dependent effects, or long-term safety profiles is currently unavailable. Research on the broader class of tetrahydroisoquinolines suggests that their toxicological properties can vary significantly based on the nature and position of their chemical substituents. However, without specific data for the 8-ol variant, no definitive statements on its toxicity can be made.
Histopathological Examination of Organ Tissues
Consistent with the lack of toxicity studies, there is no available information from histopathological examinations of organ tissues following the administration of this compound in animal models. Such examinations are crucial for identifying potential target organs for toxicity and for observing any cellular or tissue-level changes induced by the compound. The absence of this data means that the potential impact of this specific chemical on vital organs such as the liver, kidneys, heart, and brain has not been documented.
Computational Chemistry and Molecular Modeling of 1,2,3,4 Tetrahydroisoquinolin 8 Ol
Conformational Analysis and Potential Energy Surface (PES) Mapping
Conformational analysis is fundamental to understanding the three-dimensional structure of 1,2,3,4-tetrahydroisoquinoline (B50084) and its derivatives, which in turn governs their biological activity. The saturated puckered ring of the THIQ scaffold allows it to adopt multiple conformations.
Computational studies on the parent molecule, 1,2,3,4-tetrahydroisoquinoline, have identified several low-energy conformers. researchgate.net The primary conformational variability arises from the orientation of the N-H group in the piperidine ring, which can be either axial or equatorial. These studies, employing both ab-initio and Density Functional Theory (DFT) methods, have shown that the global minimum on the potential energy surface (PES) is highly dependent on the computational method and basis set used. researchgate.net
Two particularly stable, close-lying conformers are twisted structures with either an axial or equatorial hydrogen on the nitrogen atom. researchgate.net The energy difference between these conformers is remarkably small, calculated to be in the range of 60 ± 30 cm⁻¹. researchgate.net The computed PES reveals the existence of three inequivalent minima in the ground state (S0) and two in the first excited state (S1), connected by various transition states. researchgate.net For the isolated molecule, the twisted conformer with the axial hydrogen (TA) is identified as the global minimum in the S1 state. researchgate.net The introduction of a hydroxyl group at the 8-position is expected to influence the conformational landscape, potentially through intramolecular hydrogen bonding, thereby altering the relative energies of the conformers.
Table 1: Relative Energies of 1,2,3,4-Tetrahydroisoquinoline Conformers
| Conformer | N-H Position | Relative Energy (cm⁻¹) |
|---|---|---|
| Twisted Conformer 1 | Axial | ~0 |
Note: Data is for the parent compound 1,2,3,4-tetrahydroisoquinoline.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab-initio Methods)
Quantum chemical calculations are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules like 1,2,3,4-tetrahydroisoquinolin-8-ol. Methods such as Density Functional Theory (DFT) and ab-initio calculations provide detailed information about molecular properties.
For the parent THIQ molecule, DFT calculations with various functionals have been used to determine the optimized geometries of its conformers. researchgate.net These calculations are crucial for understanding the subtle energy differences between various spatial arrangements. Ab-initio methods, such as Møller-Plesset perturbation theory (MP2), have also been employed to refine these calculations and provide a higher level of accuracy. nih.gov These high-level quantum chemistry calculations are essential for interpreting experimental data, such as high-resolution microwave spectroscopy, and for unambiguously assigning the observed spectra to specific conformers. nih.gov For this compound, these methods can elucidate the effect of the hydroxyl substituent on the electronic distribution and geometry of the aromatic ring and the saturated heterocycle.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. These methods help predict how the molecule might bind to a target and its stability within the binding site. arxiv.org
Molecular docking has been extensively used to predict the binding modes of various 1,2,3,4-tetrahydroisoquinoline derivatives to a range of biological targets. For instance, derivatives have been docked into the active sites of Deoxyribonuclease I (DNase I), HIV-1 Reverse Transcriptase, and the sigma-2 receptor. nih.govscispace.comnih.gov These studies aim to identify the most favorable binding pose of the ligand within the target's active site and to estimate the binding affinity, often expressed as a docking score or binding energy.
A notable application of these techniques involved the in silico design of new potential antagonists for the CD44 receptor, a target in cancer therapy. nih.gov By analyzing crystal structures, researchers identified a binding subdomain for THQ-containing compounds adjacent to residues essential for hyaluronic acid interaction. nih.gov This information was used to generate large libraries of THQ derivatives and dock them into the site to predict their binding modes and select promising candidates for further investigation. nih.gov
Once a binding mode is predicted, a detailed analysis of the molecular interactions between the ligand and the target's active site is performed. These interactions are critical for the stability of the ligand-target complex.
Molecular dynamics simulations provide a dynamic view of these interactions over time. Studies on THQ derivatives binding to DNase I revealed key interactions with amino acid residues such as Glu 39, His 134, Asn 170, Tyr 211, Asp 251, and His 252. nih.gov Similarly, simulations of derivatives bound to the sigma-2 receptor and the CD44 hyaluronan-binding domain (CD44HAbd) have been used to assess the stability of the complexes and characterize the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding. nih.govnih.gov For this compound, the hydroxyl group at the 8-position would be expected to play a significant role as a hydrogen bond donor and/or acceptor, contributing to the binding affinity and selectivity for its target.
Table 2: Key Molecular Interactions of Tetrahydroisoquinoline Derivatives with Biological Targets
| Target Protein | Interacting Residues | Type of Interaction |
|---|---|---|
| Deoxyribonuclease I (DNase I) | Glu 39, His 134, Asn 170, Tyr 211, Asp 251, His 252 | Not specified |
Note: Data is for derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. computabio.com By using computational models, researchers can predict how a molecule like this compound will be absorbed, distributed throughout the body, metabolized, excreted, and what potential toxicities it may have. researchgate.net
These predictive models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure of molecules with their biological and toxicological properties. computabio.com A variety of physicochemical properties, such as lipophilicity (logP), solubility, and molecular weight, are calculated and used as inputs for these models. For example, in silico ADMET studies performed on novel tetrahydroisoquinoline-4-carboxylates were used to assess their compliance with Lipinski's rule of five, a guideline for drug-likeness. nih.gov Such predictions help to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development. researchgate.net
Table 3: Common In Silico Predicted ADMET Properties
| Property | Description | Importance in Drug Discovery |
|---|---|---|
| Absorption | ||
| Caco-2 Permeability | Predicts intestinal absorption. | Indicates potential for oral bioavailability. |
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. | Crucial for oral drug efficacy. |
| Distribution | ||
| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Affects drug distribution and availability at the target site. |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross into the central nervous system. | Essential for CNS-targeting drugs, undesirable for others. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Predicts interaction with major drug-metabolizing enzymes. | Important for assessing potential drug-drug interactions. |
| Excretion | ||
| Total Clearance | The rate at which a drug is removed from the body. | Determines dosing frequency. |
| Toxicity | ||
| hERG Inhibition | Predicts potential for cardiac toxicity. | A critical safety endpoint. |
Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in computational chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org
For 1,2,3,4-tetrahydroisoquinoline, FMO calculations and electron density plots have been used to understand the changes in electron distribution upon electronic excitation. researchgate.net The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the electron density distribution reveals the most electron-rich and electron-poor regions of the molecule, which correspond to the likely sites for electrophilic and nucleophilic attack, respectively. youtube.com The presence of the electron-donating hydroxyl group at the 8-position in this compound would significantly influence the energies and spatial distribution of the HOMO and LUMO, thereby modulating its reactivity and interaction with biological targets.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of a molecule, providing a color-coded representation where different colors correspond to varying levels of electrostatic potential.
For this compound, the MEP map would highlight the regions of positive and negative electrostatic potential. The oxygen atom of the hydroxyl group and the nitrogen atom of the tetrahydroisoquinoline ring are expected to be the most electron-rich regions, depicted in shades of red or yellow. These areas represent the sites most susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the nitrogen would exhibit a positive electrostatic potential, shown in blue, indicating their susceptibility to nucleophilic attack.
The aromatic ring will also display a region of negative potential above and below the plane of the ring, characteristic of π-systems. The introduction of the hydroxyl group at the 8-position is anticipated to increase the electron density of the aromatic ring, particularly at the ortho and para positions, thereby influencing its reactivity in electrophilic aromatic substitution reactions.
A hypothetical representation of the MEP for this compound would show the following key features:
Red/Yellow Regions: Concentrated around the oxygen and nitrogen atoms, indicating high electron density and sites for electrophilic attack.
Blue Regions: Located on the hydrogen atom of the hydroxyl group and the N-H group, indicating electron-deficient areas and sites for nucleophilic attack.
Green Regions: Representing areas of neutral electrostatic potential, typically found over the carbon skeleton.
Interactive Data Table: Predicted Molecular Electrostatic Potential Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Oxygen of -OH group | Negative (Red/Yellow) | Susceptible to electrophilic attack |
| Nitrogen of the ring | Negative (Red/Yellow) | Susceptible to electrophilic attack |
| Hydrogen of -OH group | Positive (Blue) | Susceptible to nucleophilic attack |
| Hydrogen of N-H group | Positive (Blue) | Susceptible to nucleophilic attack |
| Aromatic Ring (π-system) | Negative (above/below plane) | Site for electrophilic attack |
Hardness Principles and Electrophilicity Indices in Molecular Stability
Chemical hardness (η) and the global electrophilicity index (ω) are important quantum chemical descriptors derived from Density Functional Theory (DFT) that help in understanding the stability and reactivity of a molecule.
Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered to be "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap, suggesting lower stability and higher reactivity. For this compound, the presence of the electron-donating hydroxyl group on the aromatic ring would likely decrease the HOMO-LUMO gap compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline, thus making it a softer and more reactive molecule.
Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher value of ω indicates a greater electrophilic character. The electrophilicity index is calculated using the electronic chemical potential (μ) and the chemical hardness (η). The introduction of the hydroxyl group, an activating group, is expected to decrease the electrophilicity of the aromatic ring system, making it less prone to act as an electrophile.
The principles of maximum hardness and minimum electrophilicity are often used to predict the relative stability of different molecular conformations or isomers. According to the Principle of Maximum Hardness , for a given system, the most stable electronic configuration is the one with the maximum chemical hardness. The Minimum Electrophilicity Principle states that in a chemical reaction, the direction that leads to a state of lower electrophilicity is favored.
Computational studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline, have shown that the relative stability of its different conformers can be rationalized using these principles. While specific calculated values for this compound are not available in the reviewed literature, the established methodologies suggest that such calculations would be crucial in determining its kinetic stability and reactivity profile.
Interactive Data Table: Predicted Quantum Chemical Descriptors for this compound (Qualitative Comparison)
| Descriptor | Definition | Predicted Trend for this compound (vs. unsubstituted THIQ) | Implication |
| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Lower | Higher reactivity, lower kinetic stability |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Lower | Softer molecule, more reactive |
| Global Electrophilicity Index (ω) | Ability to accept electrons. | Lower | Less electrophilic character |
Analytical Methodologies for 1,2,3,4 Tetrahydroisoquinoline 8 Ol and Its Metabolites
Sample Preparation and Extraction Techniques for Biological Matrices
Effective sample preparation is a critical first step to isolate 1,2,3,4-tetrahydroisoquinolin-8-ol and its metabolites from complex biological matrices such as blood, plasma, urine, and tissue homogenates. The goal is to remove interfering endogenous substances like proteins, lipids, and salts that can compromise the accuracy and sensitivity of subsequent analyses. The choice of extraction method depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired concentration levels.
Liquid-liquid extraction (LLE) is a conventional and widely used technique for the extraction of tetrahydroisoquinolines from aqueous biological samples. jsbms.jp This method relies on the differential solubility of the target compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, which possesses both a basic secondary amine and a phenolic hydroxyl group, the pH of the aqueous phase is a critical parameter.
To extract the basic this compound, the sample is typically alkalinized to suppress the ionization of the amine group, thereby increasing its partitioning into an organic solvent. Common organic solvents used for the extraction of related tetrahydroisoquinolines include dichloromethane (B109758) and ethyl acetate. jsbms.jpnih.gov The selection of the solvent is crucial and should be based on the polarity of the target compound and its metabolites.
A typical LLE protocol for a related compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ), involves the addition of an ammonium (B1175870) hydroxide (B78521) solution to the sample to adjust the pH, followed by extraction with dichloromethane. jsbms.jp After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte is collected. This process may be repeated to improve recovery. The collected organic extracts are then typically evaporated to dryness and the residue is reconstituted in a solvent compatible with the subsequent analytical method. nih.gov
Table 1: Key Parameters in Solvent Extraction of Tetrahydroisoquinolines
| Parameter | Description | Example for Related Compounds |
| pH Adjustment | Alkalinization of the aqueous sample to deprotonate the amine group and enhance extraction efficiency. | Addition of ammonium hydroxide solution. jsbms.jp |
| Organic Solvent | Selection of a water-immiscible organic solvent based on the analyte's polarity. | Dichloromethane, Ethyl Acetate. jsbms.jpnih.gov |
| Extraction Steps | Multiple extractions are often performed to maximize the recovery of the analyte. | Typically extracted twice with the organic solvent. jsbms.jp |
| Reconstitution | The dried extract is dissolved in a small volume of a suitable solvent for injection into the analytical instrument. | Methanol (B129727) or mobile phase. nih.gov |
Solid-phase extraction (SPE) offers a more selective and efficient alternative to LLE, often resulting in cleaner extracts and higher analyte concentration. jsbms.jp SPE utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte from the liquid sample. The choice of sorbent is critical and depends on the analyte's properties. For this compound, which has both polar and non-polar characteristics, a mixed-mode or a polymeric sorbent can be effective.
A common SPE procedure for related tetrahydroisoquinolines involves the following steps:
Conditioning: The sorbent is pre-treated with a solvent like methanol followed by water to activate the functional groups and ensure reproducible retention. jsbms.jp
Loading: The pre-treated biological sample is passed through the sorbent. The analyte and some endogenous compounds are retained on the sorbent.
Washing: The sorbent is washed with a specific solvent to remove interfering substances while the analyte remains bound.
Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, allowing the analyte to be collected in a clean fraction.
For the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and its metabolite 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ) in biological samples, a combination of solvent and solid-phase extraction has been successfully employed. jsbms.jp Specifically, Oasis® HLB (Hydrophilic-Lipophilic Balanced) extraction cartridges, which are polymeric reversed-phase sorbents, have been used. jsbms.jp These sorbents are effective for a wide range of compounds and can retain both polar and non-polar analytes. After loading the sample, the cartridge is washed with water, and the analytes are eluted with a solution of formic acid in methanol. jsbms.jp
Table 2: A Representative Solid-Phase Extraction Protocol for Tetrahydroisoquinolines
| Step | Procedure | Purpose |
| Sorbent Conditioning | Precondition with methanol (e.g., 5 mL) followed by water (e.g., 5 mL). jsbms.jp | To activate the sorbent and ensure consistent analyte retention. |
| Sample Loading | Load the pre-treated biological sample (e.g., 6 mL) onto the cartridge. jsbms.jp | To retain the analyte of interest on the solid phase. |
| Washing | Wash the cartridge with water (e.g., 6 mL). jsbms.jp | To remove hydrophilic interferences and salts. |
| Elution | Elute the analyte with a suitable solvent (e.g., 0.01% formic acid in methanol, 2 mL). jsbms.jp | To recover the purified analyte for analysis. |
Chromatographic and Spectrometric Quantification Methods
Following extraction, chromatographic techniques are employed to separate this compound and its metabolites from any remaining co-extracted compounds before their detection and quantification.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of compounds in a liquid mixture. When coupled with a fluorescence detector, it provides high sensitivity and selectivity for fluorescent compounds or those that can be rendered fluorescent through derivatization. nih.govnih.gov Since this compound possesses a phenolic hydroxyl group, it is expected to exhibit native fluorescence, which can be exploited for its detection.
For the analysis of the related compound 1,2,3,4-tetrahydroisoquinoline, a reversed-phase HPLC method with fluorescence detection has been developed. nih.gov The separation is typically achieved on a C18 column with an isocratic or gradient mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The fluorescence detector is set at specific excitation and emission wavelengths to maximize the signal of the analyte and minimize background noise.
The analysis of 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline, a structurally similar compound, utilizes a fluorescence method where the compound is oxidized with periodate (B1199274) to form a fluorescent derivative, which is then detected by HPLC with fluorescence detection. nih.gov This suggests that oxidation could be a potential strategy to enhance the fluorescence of this compound as well.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its exceptional sensitivity, specificity, and speed. jsbms.jpnih.gov This technique couples the separation power of liquid chromatography with the highly selective detection capabilities of tandem mass spectrometry.
For the analysis of this compound, a reversed-phase LC method would be employed to separate the parent compound and its metabolites. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like tetrahydroisoquinolines, typically generating a protonated molecule [M+H]+ in the positive ion mode. jsbms.jp
In the tandem mass spectrometer, the protonated molecule is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces chemical noise. For the analysis of TIQ and 1-MeTIQ, characteristic MRM transitions have been identified, such as m/z 133.8 → 90.9 for TIQ and m/z 147.8 → 130.8 for 1-MeTIQ. jsbms.jp Similar specific transitions would need to be determined for this compound and its metabolites for their unequivocal quantification. The use of a deuterated internal standard is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response. jsbms.jp
Table 3: Comparison of HPLC-Fluorescence and LC-MS/MS for the Analysis of Tetrahydroisoquinolines
| Feature | HPLC with Fluorescence Detection | LC-MS/MS |
| Principle | Separation by HPLC and detection of native or derivatized fluorescence. nih.govnih.gov | Separation by LC and detection based on mass-to-charge ratio of parent and fragment ions. jsbms.jp |
| Sensitivity | High, often in the picomolar to nanomolar range. nih.gov | Very high, often in the picogram to femtogram range. jsbms.jp |
| Specificity | Good, but can be affected by other fluorescent compounds. nih.gov | Excellent, based on specific mass transitions. jsbms.jp |
| Derivatization | Often required for non-fluorescent or weakly fluorescent compounds. nih.gov | Not always necessary, but can improve ionization efficiency. |
| Cost | Generally lower than LC-MS/MS. | Higher initial investment and maintenance costs. |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization can be employed to enhance its detectability by either introducing a fluorescent tag for HPLC-fluorescence analysis or improving its chromatographic behavior and ionization efficiency for LC-MS/MS.
The secondary amine group in this compound is a common target for derivatization. A variety of reagents are available that react with amines to form highly fluorescent derivatives. For instance, 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride has been used as a fluorescence derivatization reagent for the analysis of 1,2,3,4-tetrahydroisoquinoline in rat brain. nih.gov Another study utilized 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride to produce fluorescent sulfonamides of various tetrahydroisoquinolines. nih.gov
For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like tetrahydroisoquinolines. A method for determining the enantiomeric composition of substituted tetrahydroisoquinolines involves pre-column derivatization with (–)-(1R)-menthyl chloroformate to form diastereomeric carbamates that can be separated on a chiral GC column. scirp.org While this is for enantiomeric separation, it demonstrates a viable derivatization approach for the amine group.
The phenolic hydroxyl group of this compound could also be a target for derivatization, although this is less common for enhancing fluorescence compared to the amine group.
Table 4: Examples of Derivatization Reagents for Tetrahydroisoquinolines
| Derivatization Reagent | Target Functional Group | Analytical Technique | Benefit | Reference |
| 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride | Amine | HPLC-Fluorescence | Forms highly fluorescent derivative. | nih.gov |
| 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride | Amine | HPLC-Fluorescence | Produces fluorescent sulfonamides. | nih.gov |
| (–)-(1R)-menthyl chloroformate | Amine | Gas Chromatography | Forms diastereomers for enantiomeric separation. | scirp.org |
Fluorescent Labeling Reagents and Their Application
High-performance liquid chromatography (HPLC) with fluorescence detection is a highly sensitive technique for the determination of THIQs in biological matrices. Due to the native fluorescence of many THIQs being weak or non-existent, fluorescent labeling (derivatization) is a common strategy to improve detection limits. This involves reacting the amine group of the tetrahydroisoquinoline with a fluorescent reagent to produce a highly fluorescent derivative.
Several reagents have been successfully employed for the derivatization of the parent 1,2,3,4-tetrahydroisoquinoline and could likely be adapted for the analysis of its 8-hydroxy- and other metabolites.
One such reagent is 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride . This reagent reacts with the secondary amine of THIQ to form a fluorescent derivative, allowing for its determination in rat brain tissue. The derivatization is followed by separation on a reversed-phase HPLC column and fluorescence detection. nih.gov
Another effective fluorescent labeling reagent is 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride . This reagent has been used for the simultaneous analysis of several THIQs, including the parent compound. The derivatization reaction is carried out at a slightly elevated temperature and alkaline pH to produce fluorescent sulfonamides. These derivatives are then separated by gradient elution on a reversed-phase column and quantified using a fluorescence detector. nih.gov The excitation and emission wavelengths for the derivatives are set to maximize sensitivity. nih.gov
While these methods have been established for the parent THIQ, their application to this compound would require optimization of the derivatization reaction conditions and chromatographic separation to account for the influence of the hydroxyl group.
Method Validation Parameters (e.g., Detection Limits, Linearity, Recovery, Reproducibility)
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include detection limits, linearity, recovery, and reproducibility. For the analysis of THIQs, these parameters have been established in several studies.
Detection Limits: The limit of detection (LOD) and limit of quantification (LOQ) are measures of the sensitivity of the method. For the HPLC method using 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride, the detection limit for 1,2,3,4-tetrahydroisoquinoline in rat brain was reported to be 1.0 pmol/g. nih.gov In the method utilizing 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride, the detection limits for several THIQs were in the range of 8-9 fmol per injection. nih.gov
Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards and is often expressed by the correlation coefficient (r²) of the calibration curve. While specific linearity data for this compound is not available in the reviewed literature, a typical acceptance criterion for linearity in bioanalytical methods is a correlation coefficient of 0.99 or greater.
Recovery: Recovery experiments are performed to determine the efficiency of the sample extraction procedure. For the analysis of THIQs in rat brain using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride, the recoveries for different THIQs were reported to be 87.6%, 101.8%, and 75.2%. nih.gov
Reproducibility: Reproducibility, often assessed as precision, measures the closeness of agreement between repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD). In the same study, the relative standard deviations for the analysis of THIQs were found to be in the range of 2.6-10.5%. nih.gov
The table below summarizes method validation parameters from a study on the parent 1,2,3,4-tetrahydroisoquinoline and related compounds.
| Parameter | 1,2,3,4-Tetrahydroisoquinoline (TIQ) | 1-Methyl-TIQ | 1-Benzyl-TIQ | Reference |
| Detection Limit (fmol/injection) | 8-9 | 8-9 | 8-9 | nih.gov |
| Recovery (%) | 87.6 | 101.8 | 75.2 | nih.gov |
| Relative Standard Deviation (%) | 2.6-10.5 | 2.6-10.5 | 2.6-10.5 | nih.gov |
It is important to note that these validation parameters are for the parent compound and its derivatives, and specific validation would be required for the analysis of this compound and its metabolites.
Application in the Analysis of Endogenous and Exogenous THIQ Levels in Biological Samples
The validated analytical methods have been applied to determine the levels of THIQs in various biological samples, primarily in animal models. These studies provide insights into the endogenous presence of these compounds and their distribution following exogenous administration.
A study utilizing HPLC with fluorescence detection after derivatization with 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride successfully measured the concentrations of several THIQs in normal rat brains. nih.gov The concentrations of the parent 1,2,3,4-tetrahydroisoquinoline were found to be 0.7 ± 0.3 pmol/g. nih.gov
Another study focused on the metabolism of radiolabeled 1,2,3,4-tetrahydroisoquinoline after oral administration to rats. nih.gov This research identified various metabolites, including hydroxylated derivatives, and quantified their excretion. nih.gov Such studies are essential for understanding the metabolic fate of these compounds.
While there is no specific data available in the reviewed literature on the analysis of endogenous or exogenous levels of this compound, the established methods for the parent compound demonstrate the feasibility of such measurements. The application of these methods would be invaluable for determining the presence and concentration of the 8-hydroxy derivative in various tissues and fluids, which is a necessary step to elucidate its potential physiological and pathological roles.
The table below presents the concentrations of the parent 1,2,3,4-tetrahydroisoquinoline and related compounds found in normal rat brain tissue.
| Compound | Concentration (pmol/g) | Concentration (ng/g) | Reference |
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | 0.7 ± 0.3 | 0.10 ± 0.04 | nih.gov |
| 1-Methyl-TIQ | 3.4 ± 1.5 | 0.50 ± 0.22 | nih.gov |
| 1-Benzyl-TIQ | 1.3 ± 1.8 | 0.30 ± 0.41 | nih.gov |
Further research is required to develop and validate specific analytical methods for this compound and its metabolites to accurately determine their levels in biological systems.
Future Research Directions and Current Gaps in 1,2,3,4 Tetrahydroisoquinolin 8 Ol Research
Discovery and Optimization of Novel Analogues with Improved Potency and Selectivity
The foundation of future research on 1,2,3,4-tetrahydroisoquinolin-8-ol lies in the design and synthesis of novel analogs with enhanced biological activity and target specificity. The 8-hydroxy group offers a crucial anchor point for molecular interactions and a site for strategic modification to fine-tune pharmacological properties.
A significant area of focus has been the development of THIQ derivatives as anticancer agents. For instance, a series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been rationally designed and shown to exhibit potent anticancer activities against various human cancer cell lines by targeting the NF-κB signaling pathway. nih.gov One notable compound, 5d (HSR1304) , demonstrated significant anti-proliferative activity and was found to block the nuclear translocation of NF-κB. nih.gov This provides a strong rationale for synthesizing and evaluating 8-hydroxy analogs within this series to explore potential enhancements in potency and selectivity.
Structure-activity relationship (SAR) studies are paramount in this endeavor. A comprehensive review of THIQ analogs has highlighted various substitution patterns that influence biological activity. nih.gov For example, substitutions at the 1, 2, and 7 positions of the THIQ ring have been extensively explored for different therapeutic targets. Future work should systematically investigate the impact of substitutions on the aromatic ring and the nitrogen atom of the this compound core, while retaining the crucial 8-hydroxyl group. The goal is to create a diverse library of compounds for screening against a wide range of biological targets.
Interactive Table: Representative 1,2,3,4-Tetrahydroisoquinoline Analogs and their Activities
Elucidation of Unexplored Biological Activities and Underlying Mechanisms
While the 8-hydroxyquinoline (B1678124) moiety is well-known for its antimicrobial, anticancer, and neuroprotective properties, the full spectrum of biological activities for this compound and its derivatives remains largely uncharted. nih.gov Future research should aim to uncover novel pharmacological targets and elucidate the underlying mechanisms of action.
The metal chelation properties of 8-hydroxyquinolines are a key aspect of their biological activity and warrant further investigation within the context of the THIQ scaffold. nih.gov This property could be harnessed for the treatment of neurodegenerative diseases where metal dyshomeostasis is a contributing factor.
Furthermore, a review of THIQ analogs revealed that some derivatives exhibit inhibitory activity against MurE synthetase, a crucial enzyme in bacterial peptidoglycan biosynthesis. nih.gov However, the low correlation between MurE inhibition and phenotypic effects suggested the existence of other mechanisms of action. nih.gov Exploring whether 8-hydroxy-THIQ analogs target MurE or other bacterial enzymes could lead to the development of novel antibiotics.
Another promising avenue is the investigation of these compounds as inhibitors of Bcl-2 family proteins, which are critical regulators of apoptosis and are often dysregulated in cancer. nih.gov Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have already been identified as potent inhibitors of both Bcl-2 and Mcl-1. nih.gov Introducing an 8-hydroxy group to this scaffold could modulate binding affinity and selectivity.
The potential for 8-hydroxy-THIQ derivatives to act as aminopeptidase (B13392206) N (APN/CD13) inhibitors also deserves attention. Novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have demonstrated inhibitory activity against APN, a target for anticancer drug development. nih.gov
Integration of Advanced Computational Design with Experimental Synthesis
To accelerate the discovery and optimization process, the integration of advanced computational design with experimental synthesis is crucial. In silico methods can provide valuable insights into the potential binding modes, pharmacokinetic properties, and toxicological profiles of novel this compound analogs before their synthesis.
Computational studies, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, have been employed to characterize the reactive properties of 8-hydroxyquinoline derivatives. researchgate.net These studies can help in predicting the stability, electronic properties, and potential for nonlinear optical (NLO) behavior of new analogs. researchgate.net Thermochemical computational studies can further aid in understanding the stability of different conformers of 8-hydroxyquinoline. chemrxiv.org
Molecular docking is a powerful tool for predicting the binding affinity and interaction patterns of designed ligands with their biological targets. This approach has been successfully used to study the interaction of 8-hydroxyquinoline derivatives with various proteins. nih.gov For instance, the hybridization of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline moiety has been explored computationally to assess their anticancer potential. nih.gov Similar in silico approaches can be applied to a virtual library of 8-hydroxy-THIQ derivatives to prioritize candidates for synthesis and biological evaluation.
Translational Research and Progression to Clinical Development
A significant gap in the current research landscape is the lack of translational studies and clinical development of compounds directly derived from this compound. While the broader class of THIQ derivatives has seen some progress, with at least one compound having undergone phase 1 clinical trials, specific data for 8-hydroxy analogs is scarce. nih.gov
Future efforts must focus on bridging this gap by advancing promising lead compounds from preclinical studies to clinical trials. This will require a concerted effort to:
Conduct comprehensive preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profiles of lead 8-hydroxy-THIQ analogs in relevant animal models.
Develop robust and scalable synthetic routes to produce these compounds in sufficient quantities for clinical investigation.
Identify and validate biomarkers to monitor the therapeutic response and potential toxicity in clinical settings.
The journey from a promising lead compound to a clinically approved drug is long and challenging, but the therapeutic potential of this compound derivatives makes it a worthy pursuit. The structural simplicity and synthetic accessibility of this scaffold, combined with the proven biological activities of the 8-hydroxyquinoline motif, provide a solid foundation for future drug discovery and development efforts.
Q & A
Q. What spectroscopic methods are recommended for structural characterization of 1,2,3,4-Tetrahydroisoquinolin-8-ol?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the hydrogen and carbon environments, particularly the hydroxyl group at position 8 and the tetrahydroisoquinoline backbone. Infrared (IR) spectroscopy can identify functional groups like the -OH stretch (~3200–3600 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (149.19 g/mol) and fragmentation patterns . For crystalline derivatives, X-ray crystallography resolves stereochemistry and bond angles, as demonstrated in studies of structurally analogous compounds .
Q. What synthetic routes are reported for this compound?
- Methodological Answer: Common methods include:
- Cyclization Reactions: Condensation of substituted anilines with carbonyl compounds under acidic conditions. For example, 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines react with carbon disulfide in [5+1] heterocyclization to form related tetrahydroisoquinoline derivatives .
- Reductive Methods: Hydrogenation of isoquinolin-8-ol derivatives using palladium or platinum catalysts under high-pressure H₂, as inferred from analogous protocols in tetrahydroquinoline syntheses .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer: The compound’s flash point (153.6°C) suggests moderate flammability. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the hydroxyl group. Use desiccants to mitigate hygroscopicity, as moisture may degrade the tetrahydro ring structure .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer:
- Catalyst Screening: Test transition metal catalysts (e.g., Pd/C, RhCl₃) for hydrogenation steps. Evidence from analogous syntheses shows RhCl₃ improves regioselectivity in tetrahydroisoquinoline derivatives .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization .
- Temperature Gradients: Gradual heating (e.g., 60°C → 120°C) minimizes side reactions during ring closure .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer:
- Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish between aromatic and aliphatic protons in the tetrahydro ring .
- Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them to experimental data to validate proposed structures .
Q. How does this compound interact with transition metals, and what applications arise from this?
- Methodological Answer: The hydroxyl and amine groups act as donor sites, forming stable complexes with metals like Cu(II) or Fe(III). Applications include:
- Catalysis: Metal complexes may serve as catalysts in asymmetric synthesis. For example, Cu complexes of similar tetrahydroisoquinolines catalyze C–N bond formation .
- Material Science: Coordination polymers derived from such complexes exhibit tunable magnetic properties .
Q. What are the challenges in synthesizing halogenated derivatives (e.g., bromo/fluoro) of this compound?
- Methodological Answer:
- Direct Halogenation: Electrophilic substitution at position 5 or 7 requires careful control of Lewis acids (e.g., AlCl₃) to avoid over-halogenation. For bromination, NBS (N-bromosuccinimide) in DCM at 0°C selectively targets the aromatic ring .
- Protection/Deprotection: Protect the hydroxyl group with TBDMS-Cl before halogenation to prevent side reactions. Deprotect with TBAF (tetrabutylammonium fluoride) post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
